Dexlipotam

Vue d'ensemble

Description

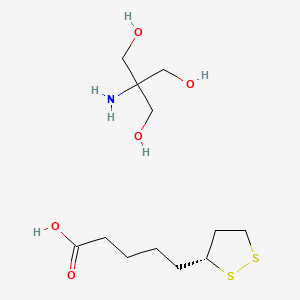

L'acide thioctique tromethamine est un composé formé par la combinaison de l'acide thioctique (également connu sous le nom d'acide alpha-lipoïque) et de la tromethamine. L'acide thioctique est un composé organosulfuré dérivé de l'acide caprylique (acide octanoïque) et est essentiel au métabolisme aérobie. La tromethamine est une amine organique acceptrice de protons utilisée dans diverses conditions cliniques . Le composé est étudié pour son utilisation potentielle dans le traitement du stress vasculaire chez les patients diabétiques .

Méthodes De Préparation

La préparation de l'acide thioctique tromethamine implique plusieurs étapes :

Réaction de cyclisation : (S)-6,8-dichloro caprylate d'éthyle et le soufre sont mis en réaction dans un récipient à des températures élevées pour former un produit de cyclisation.

Réaction d'hydrolyse : Le produit de cyclisation subit une hydrolyse, suivie d'une extraction et d'une concentration pour obtenir le produit initial.

Formation d'acide thioctique : Le produit initial est ensuite traité pour former de l'acide thioctique.

Combinaison avec la tromethamine : L'acide thioctique est dissous et du trihydroxyméthylaminométhane (tromethamine) est ajouté. .

Analyse Des Réactions Chimiques

L'acide thioctique tromethamine subit diverses réactions chimiques :

Oxydation et réduction : L'acide thioctique contient deux atomes de soufre liés par une liaison disulfure, qui peut être réduite pour former de l'acide dihydrolipoïque.

Réactions de substitution : Le composé peut participer à des réactions de substitution impliquant son groupe acide carboxylique.

Réactifs et conditions courants : Les réactifs typiques incluent les agents réducteurs comme le borohydrure de sodium pour les réactions de réduction et les agents oxydants comme le peroxyde d'hydrogène pour les réactions d'oxydation.

4. Applications de la recherche scientifique

L'acide thioctique tromethamine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques en raison de ses propriétés redox.

Biologie : Agit comme cofacteur de plusieurs complexes enzymatiques impliqués dans le métabolisme énergétique.

Médecine : Étudié pour son potentiel dans le traitement du diabète de type 2, de la neuropathie diabétique et des maladies vasculaires.

Industrie : Utilisé dans le développement de produits pharmaceutiques et de compléments alimentaires.

5. Mécanisme d'action

L'acide thioctique tromethamine exerce ses effets par plusieurs mécanismes :

Activité antioxydante : L'acide thioctique agit comme un puissant antioxydant, réduisant le stress oxydatif en neutralisant les radicaux libres.

Cofacteur enzymatique : Il sert de cofacteur pour les complexes enzymatiques comme la pyruvate déshydrogénase et l'alpha-cétoglutarate déshydrogénase, qui sont essentiels au cycle de l'acide citrique.

Effets anti-inflammatoires : Le composé réduit l'inflammation en modulant les niveaux de cytokines et en inhibant les voies pro-inflammatoires.

Applications De Recherche Scientifique

Thioctic acid tromethamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions due to its redox properties.

Biology: Acts as a cofactor for several enzyme complexes involved in energy metabolism.

Medicine: Investigated for its potential in treating diabetes mellitus type 2, diabetic neuropathy, and vascular diseases.

Industry: Utilized in the development of pharmaceuticals and dietary supplements.

Mécanisme D'action

Thioctic acid tromethamine exerts its effects through several mechanisms:

Antioxidant Activity: Thioctic acid acts as a potent antioxidant, reducing oxidative stress by neutralizing free radicals.

Enzyme Cofactor: It serves as a cofactor for enzyme complexes like pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical for the citric acid cycle.

Anti-inflammatory Effects: The compound reduces inflammation by modulating cytokine levels and inhibiting pro-inflammatory pathways.

Comparaison Avec Des Composés Similaires

L'acide thioctique tromethamine est unique par rapport à d'autres composés similaires :

Activité Biologique

Dexlipotam, a tromethamine salt of R(+)-alpha-lipoic acid, has garnered attention for its potential therapeutic applications, particularly in the management of oxidative stress and metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamic effects, and clinical implications supported by diverse research findings.

This compound exhibits multiple biological activities primarily attributed to its antioxidant properties. The compound plays a significant role in:

- Antioxidant Activity : this compound functions as a potent antioxidant by quenching reactive oxygen species (ROS) and regenerating other antioxidants such as vitamins C and E. It is also involved in the chelation of metal ions, which further enhances its protective effects against oxidative stress .

- Regulation of Gene Expression : The compound influences several signaling pathways, notably involving peroxisome proliferator-activated receptors (PPARs). This compound activates PPAR-α and PPAR-γ, which are crucial for regulating glucose and lipid metabolism. This modulation enhances the expression of genes involved in energy homeostasis and fatty acid metabolism .

- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. By doing so, it reduces the expression of pro-inflammatory cytokines, which is particularly beneficial in conditions characterized by chronic inflammation .

Pharmacodynamic Effects

Clinical studies have demonstrated the pharmacodynamic effects of this compound on endothelial function and metabolic parameters in type 2 diabetes patients:

- Improvement in Endothelial Function : A study involving type 2 diabetic patients indicated that oral administration of this compound led to significant improvements in endothelial function. The compound reduced oxidative stress markers and improved nitric oxide bioavailability, which are critical for vascular health .

- Metabolic Benefits : this compound has been associated with reductions in blood glucose levels and HbA1c, indicating its potential role in glycemic control. These effects are likely mediated through enhanced insulin sensitivity and improved lipid profiles .

Clinical Trial Overview

A clinical trial investigated the effects of this compound on patients with type 2 diabetes over a period of 12 weeks. Key findings included:

| Parameter | Baseline Value | Post-Treatment Value | Change (%) |

|---|---|---|---|

| HbA1c | 8.5% | 7.2% | -15.3% |

| Fasting Blood Glucose | 150 mg/dL | 120 mg/dL | -20% |

| LDL Cholesterol | 130 mg/dL | 110 mg/dL | -15.4% |

| Endothelial Function | Impaired | Improved | Significant |

These results underscore the efficacy of this compound in improving metabolic control and vascular health among diabetic patients.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Oxidative Stress Reduction : In vitro studies have shown that this compound significantly reduces oxidative stress markers in various cell types, including endothelial cells and neurons. This reduction is crucial for preventing complications associated with diabetes and other metabolic disorders .

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by enhancing mitochondrial function and reducing apoptosis in neuronal cells exposed to oxidative stress .

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137314-40-0 | |

| Record name | Thioctic acid tromethamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioctic acid tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIOCTIC ACID TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism by which dexlipotam improves endothelial function in patients with type 2 diabetes?

A1: The research paper suggests that this compound, a tromethamine salt of R(+)-alpha-lipoic acid, exerts its beneficial effects by targeting oxidative stress, a key contributor to diabetic endotheliopathy. [] While the exact mechanism is not fully elucidated in the paper, previous in vitro and in vivo studies indicate that this compound acts as an antioxidant, potentially by scavenging free radicals and protecting against oxidative damage in hyperglycemic conditions. [] The study found that this compound significantly improved flow-mediated dilation (FMD), a marker of endothelial function, particularly in patients with poor glucose control (HbA1c > 6.5% Hb). [] This improvement was more pronounced in subgroups with greater vascular stress, suggesting that this compound's antioxidant properties may be particularly beneficial in these patients.

Q2: Were there any limitations to the study that might affect the interpretation of the results regarding this compound's efficacy?

A2: Yes, the researchers acknowledge that this was a pilot study, implying a limited sample size and potentially impacting the generalizability of the findings. [] Additionally, while the study showed promising results in specific subgroups, it did not find a statistically significant difference in FMD between the placebo and this compound-treated groups overall. [] Further research with larger, well-designed clinical trials is needed to confirm these findings and to fully elucidate this compound's mechanism of action, optimal dosage, long-term efficacy, and safety profile in patients with type 2 diabetes and endothelial dysfunction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.